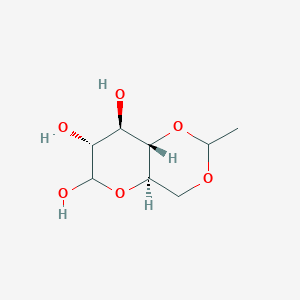

4,6-O-Ethylidene-D-glucopyranose

Beschreibung

Contextualization within Modern Carbohydrate Chemistry

4,6-O-Ethylidene-D-glucopyranose is a significant monosaccharide derivative within the field of modern carbohydrate chemistry. cymitquimica.com It is a modified form of D-glucose where an ethylidene group is attached to the oxygen atoms at the 4 and 6 positions of the glucopyranose ring. cymitquimica.com This structural modification alters its chemical reactivity and solubility compared to natural glucose, making it a valuable tool for chemists. cymitquimica.com The presence of the ethylidene acetal (B89532) makes the molecule more lipophilic and allows for selective reactions at the remaining free hydroxyl groups at positions 2 and 3. This targeted reactivity is a cornerstone of modern synthetic carbohydrate chemistry, enabling the construction of complex carbohydrate structures. The compound is typically a white to off-white crystalline solid and is soluble in water and polar organic solvents. cymitquimica.com

The study of such protected monosaccharides is crucial for understanding the intricate roles of carbohydrates in biological processes. For instance, 4,6-O-Ethylidene-α-D-glucose has been studied as a competitive inhibitor of the glucose transporter 1 (GLUT1), a protein vital for glucose uptake in many cells, including cancer cells. medchemexpress.comechemi.com This inhibitory action highlights how modifying the glucose structure can influence its interaction with biological molecules. medchemexpress.com Furthermore, derivatives of this compound have been synthesized to create ligands for metal ion binding, demonstrating its utility in bioinorganic chemistry. rsc.org

Role as a Pivotal Protected Monosaccharide Derivative in Organic Synthesis

In the realm of organic synthesis, protecting groups are essential for temporarily blocking reactive functional groups to allow for chemical modifications at other positions of a molecule. This compound serves as a key example of a protected monosaccharide. cymitquimica.com The ethylidene group acts as a protecting group for the hydroxyls at the 4 and 6 positions of the glucose molecule. cymitquimica.com This protection is stable under various reaction conditions, yet can be removed when desired, a critical feature for a useful protecting group.

This strategic protection allows chemists to perform reactions on the unprotected hydroxyl groups at the C-2 and C-3 positions, such as etherification or esterification, without affecting the C-4 and C-6 hydroxyls. This regioselective control is fundamental in the synthesis of complex oligosaccharides and glycoconjugates. For example, it is used as an intermediate in the synthesis of α-Etoposide, a cytotoxic agent used as an anticancer drug. chemicalbook.comchemdad.com The synthesis often involves the reaction of D-glucose with paraldehyde (B1678423) in the presence of an acid catalyst, such as sulfuric acid. orgsyn.org

The application of this compound extends to the synthesis of various other complex molecules. It has been used to create N-glycosylamines and carbohydrate-based crown ethers, which have shown potential as enantioselective catalysts in asymmetric reactions. rsc.orgmdpi.com These applications underscore the pivotal role of this protected monosaccharide in advancing the capabilities of modern organic synthesis.

Historical Development and Significance in Glycoscience

The study of protected monosaccharides like this compound has a rich history that parallels the development of glycoscience. Early work focused on the simple protection of monosaccharides to understand their fundamental reactivity. Over time, the focus shifted towards using these protected derivatives as building blocks for more complex structures.

A notable early application was in the study of glucose transport across cell membranes. Research from the 1970s demonstrated that 4,6-O-ethylidene-α-D-glucopyranose competitively inhibits glucose exit from human red blood cells, providing insights into the mechanism of glucose transport. nih.gov This research highlighted the potential of chemically modified sugars to probe and interact with biological systems.

More recent research has built upon this foundation, exploring the use of this compound in the synthesis of biologically active molecules and advanced materials. rsc.orgmdpi.com Its significance in glycoscience lies in its role as a versatile intermediate that has enabled countless discoveries, from understanding fundamental biological processes to developing new therapeutic agents and catalysts. medchemexpress.comchemicalbook.comchemdad.com The continued exploration of this and other protected monosaccharides is a testament to the enduring importance of fundamental carbohydrate chemistry in advancing scientific knowledge.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₆ | cymitquimica.comnih.gov |

| Molecular Weight | 206.19 g/mol | cymitquimica.comnih.gov |

| Appearance | White to off-white crystalline powder | cymitquimica.comechemi.com |

| Melting Point | 179-182 °C | echemi.com |

| Boiling Point | 386.6±42.0 °C (Predicted) | echemi.com |

| Solubility | Soluble in water and polar organic solvents | cymitquimica.com |

| CAS Number | 18465-50-4 | cymitquimica.comnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-DBVAJOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18465-50-4, 13224-99-2 | |

| Record name | D-Glucopyranose, 4,6-O-ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Preparation of 4,6 O Ethylidene D Glucopyranose

Established Synthetic Pathways from D-Glucose Precursors

The formation of 4,6-O-Ethylidene-D-glucopyranose from D-glucose is a well-established procedure, primarily relying on the acid-catalyzed reaction with an ethylidene source.

Acid-Catalyzed Acetalation with Ethylidene Donors

The most common method for the synthesis of this compound involves the direct acetalation of D-glucose. This reaction is typically carried out using paraldehyde (B1678423) in the presence of a strong acid catalyst, such as sulfuric acid. orgsyn.org The paraldehyde serves as the source of the ethylidene group, which preferentially reacts with the primary C6 hydroxyl and the secondary C4 hydroxyl groups of the glucopyranose ring to form a stable six-membered cyclic acetal (B89532).

This regioselectivity is driven by the thermodynamic stability of the resulting 4,6-acetal, which forms a trans-fused decalin-like system. The reaction is generally performed at room temperature over several days to allow for the equilibration and formation of the desired product. orgsyn.org

Optimization of Reaction Conditions for Regioselectivity and Yield Enhancement

Achieving high yields and regioselectivity is paramount in synthetic carbohydrate chemistry. The synthesis of this compound is no exception. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

For instance, while sulfuric acid is a common catalyst, other Lewis acids can also be employed. The concentration of the acid catalyst is critical; a sufficient amount is needed to promote the reaction, but excessive acidity can lead to undesired side reactions, such as the formation of other acetals or degradation of the carbohydrate. orgsyn.org The reaction time is also a crucial factor, with a multi-day period often required to achieve a good yield of the thermodynamically favored 4,6-O-ethylidene acetal. orgsyn.org

Work-up procedures are also important for maximizing the isolated yield. This typically involves neutralization of the acid catalyst, often with a base like potassium hydroxide (B78521) in ethanol, followed by crystallization of the product. orgsyn.org Recrystallization from a suitable solvent, such as ethanol, at low temperatures can significantly improve the purity and yield of the final product. orgsyn.org

Protective Group Strategies Leveraging the 4,6-O-Ethylidene Moiety

The primary utility of the 4,6-O-ethylidene group lies in its ability to act as a protecting group, masking two of the five hydroxyl groups on the glucose ring. This selective protection is a key step in many multi-step syntheses of complex carbohydrates.

Selective Masking of C4 and C6 Hydroxyl Groups

The formation of the 4,6-O-ethylidene acetal effectively shields the hydroxyl groups at the C4 and C6 positions from further reaction. wiley-vch.deacademie-sciences.fr This is particularly useful because the primary hydroxyl group at C6 is often the most reactive of the hydroxyl groups in glucose. researchgate.netrsc.org By protecting the C4 and C6 positions, chemists can selectively perform reactions on the remaining unprotected hydroxyl groups at the C1 (anomeric), C2, and C3 positions.

The stability of the ethylidene acetal under various reaction conditions is a significant advantage. It is generally stable to basic and neutral conditions, allowing for a wide range of subsequent chemical transformations to be carried out on the unprotected hydroxyls. wiley-vch.de

Differential Reactivity of Unprotected Hydroxyl Functionalities (C1, C2, C3)

With the C4 and C6 hydroxyls masked by the ethylidene group, the remaining hydroxyl groups at C1, C2, and C3 exhibit different reactivities, which can be exploited for selective functionalization. The anomeric hydroxyl group at C1 is the most acidic and can be selectively reacted under basic conditions. academie-sciences.fr

The secondary hydroxyl groups at C2 and C3 also display differential reactivity. The relative reactivity of these hydroxyls can be influenced by various factors, including the solvent and the nature of the reagents used. For instance, the C2 hydroxyl's proximity to the anomeric center can influence its acidity and reactivity. wiley-vch.de In some cases, selective acylation or alkylation of the C3 hydroxyl can be achieved. wiley-vch.de This differential reactivity allows for a stepwise and controlled modification of the glucose molecule, which is essential for the synthesis of complex carbohydrate structures. The ability to selectively functionalize these positions is critical for building oligosaccharides and other glycoconjugates with defined structures and biological functions. rsc.org

Derivatization Chemistry and Mechanistic Insights into Reaction Pathways of 4,6 O Ethylidene D Glucopyranose

Functionalization at the Anomeric Center (C1)

The anomeric carbon (C1) of 4,6-O-ethylidene-D-glucopyranose is a key site for a variety of chemical modifications, including the formation of N-glycosylamines and O-glycosides, which are fundamental linkages in numerous biologically important molecules.

Synthesis of N-Glycosylamines from this compound

N-Glycosylamines, characterized by a nitrogen atom directly attached to the anomeric carbon, are valuable synthetic intermediates and have been investigated for their potential biological activities. The synthesis of these compounds from this compound has been explored with various nitrogen nucleophiles.

The condensation of this compound with ammonia (B1221849) and primary amines provides a direct route to the corresponding N-glycosylamines. Research has demonstrated that this compound can be effectively condensed with primary amines to yield the corresponding glucopyranosylamines. researchgate.net For instance, the reaction of 4,6-O-ethylidene-α-D-glucopyranose with anthranilic acid has been utilized to synthesize N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine, a saccharide-based ligand with metal-binding capabilities. rsc.org Similarly, analogous glycosylamines with chloro and fluoro ortho-substitutions on the phenyl ring have also been synthesized and characterized. rsc.org

The reaction typically proceeds by dissolving the starting materials in a suitable solvent, followed by stirring to allow for the condensation to occur. The resulting N-glycosylamines are often crystalline solids that can be purified by recrystallization. These derivatives have been used in the synthesis of more complex structures, such as Schiff bases, through further condensation with aldehydes. researchgate.net

Table 1: Synthesis of N-Glycosylamines from 4,6-O-Ethylidene-α-D-glucopyranose

| Amine Reactant | Product | Reference |

| Ammonia | 4,6-O-Ethylidene-β-D-glucopyranosylamine | researchgate.net |

| Anthranilic acid | N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | rsc.org |

| o-Chloroaniline | N-(o-chlorophenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | rsc.org |

| o-Fluoroaniline | N-(o-fluorophenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | rsc.org |

A significant aspect of glycosylamine synthesis is the control of the stereochemistry at the anomeric center. In the case of N-glycosylamines derived from this compound, the reactions have been shown to proceed with a high degree of stereoselectivity, exclusively yielding the β-anomer. researchgate.net This stereochemical outcome is consistent across reactions with various primary amines. researchgate.net

The formation of the β-anomer is a thermodynamically controlled process. While the starting this compound can exist as a mixture of α and β anomers in solution, the final N-glycosylamine product is found to be the β-anomer. This selectivity is attributed to the anomeric effect and the steric interactions that favor the equatorial orientation of the amino group in the β-configuration. The structure and anomeric nature of these compounds have been confirmed through various analytical techniques, including single-crystal X-ray diffraction. rsc.org

O-Glycosylation Reactions for Oligosaccharide Assembly

O-Glycosylation is a fundamental reaction in carbohydrate chemistry for the construction of oligosaccharides and glycoconjugates. This compound and its derivatives can serve as either glycosyl donors or acceptors in these reactions. The ethylidene acetal (B89532) protects the 4- and 6-hydroxyl groups, allowing for selective glycosylation at the anomeric center or the C2 and C3 hydroxyls.

The stereochemical outcome of an O-glycosylation reaction, resulting in either retention or inversion of the anomeric configuration, is highly dependent on the nature of the glycosyl donor, the glycosyl acceptor, the promoter or catalyst, and the reaction conditions. While specific examples detailing the use of this compound itself as a glycosyl donor in oligosaccharide synthesis are not extensively documented in readily available literature, the principles of glycosylation chemistry can be applied.

For instance, to act as a glycosyl donor, the anomeric hydroxyl group of this compound would first need to be converted into a good leaving group, such as a halide, trichloroacetimidate, or thioglycoside. The choice of this leaving group and the catalytic system would then dictate the stereoselectivity of the glycosidic bond formation. For example, the use of a participating group at C2 (e.g., an acetyl group) would typically lead to the formation of a 1,2-trans-glycosidic linkage via neighboring group participation. Conversely, a non-participating group at C2 would generally result in a mixture of α and β-glycosides, with the ratio depending on the specific reaction conditions and the anomeric effect.

When this compound acts as a glycosyl acceptor, the regioselectivity of the glycosylation at either the C2 or C3 hydroxyl group becomes the primary challenge. The relative reactivity of these two hydroxyl groups can be influenced by various factors, including the reaction conditions and the nature of the glycosyl donor.

Transformations Involving Unprotected Hydroxyl Groups (C2, C3)

With the 4- and 6-positions blocked by the ethylidene acetal, the C2 and C3 hydroxyl groups of this compound are available for further functionalization. These transformations are crucial for building more complex and branched carbohydrate structures. The challenge in this area lies in achieving regioselectivity between the C2 and C3 hydroxyls, which often exhibit similar reactivity.

One of the documented transformations involving the C2 and C3 hydroxyls is their oxidative cleavage. Treatment of (-)-4,6-O-ethylidene-D-glucose with sodium metaperiodate in water leads to the cleavage of the C2-C3 bond, yielding (-)-2,4-O-ethylidene-D-erythrose. orgsyn.org This reaction highlights the availability of the vicinal diol for oxidation.

While specific studies on the regioselective acylation or etherification of this compound are not abundant, general principles of carbohydrate chemistry can be applied. For instance, the relative reactivity of the hydroxyl groups can be influenced by factors such as steric hindrance and electronic effects. In some cases, the C2-hydroxyl group may be more reactive due to its proximity to the anomeric center. Regioselectivity can sometimes be achieved through the use of specific reagents or catalytic systems that can differentiate between the two hydroxyl groups. For example, the use of bulky acylating agents might favor reaction at the less sterically hindered hydroxyl group. Another approach involves the use of stannylene acetals, which can activate one hydroxyl group over the other for subsequent reactions. However, the application of these methods specifically to this compound requires further investigation.

Selective Oxidation Reactions

The presence of the ethylidene protecting group at the 4- and 6-positions leaves the hydroxyl groups at C2 and C3, as well as the anomeric C1 position, available for reaction. This allows for targeted oxidation reactions to yield valuable synthetic intermediates.

The Malaprade reaction, utilizing periodic acid (HIO₄) or its salts like sodium metaperiodate (NaIO₄), is a classic method for the oxidative cleavage of vicinal diols. ijsr.netresearchgate.net In the case of this compound, the vicinal diol at the C2 and C3 positions is susceptible to periodate (B1199274) cleavage.

The reaction mechanism involves the formation of a cyclic periodate ester with the hydroxyl groups at C2 and C3. ijsr.netresearchgate.net This intermediate then undergoes a concerted C-C bond cleavage, breaking the bond between C2 and C3. This selective oxidation results in the formation of a dialdehyde (B1249045) derivative. Subsequent workup and hydrolysis can yield 2,4-O-ethylidene-D-erythrose, a valuable C4 chiral building block. orgsyn.org

The reaction is typically carried out in an aqueous solution, and careful control of pH and temperature is necessary to optimize the yield and prevent side reactions. orgsyn.org For instance, alkaline conditions during the oxidation have been observed to promote aldol (B89426) condensation of the resulting erythrose derivative.

Table 1: Summary of Periodate Oxidation of this compound

| Reactant | Reagent | Key Reaction | Product | Reference |

| This compound | Sodium metaperiodate (NaIO₄) | Oxidative cleavage of the C2-C3 bond | 2,4-O-Ethylidene-D-erythrose | orgsyn.org |

Selective Reduction Reactions

The carbonyl group of the open-chain aldehyde form of this compound can be selectively reduced to a primary alcohol, yielding a polyol derivative.

The catalytic hydrogenation of this compound leads to the formation of 4,6-O-Ethylidene-D-sorbitol. acs.org This reaction involves the reduction of the aldehyde group at C1 to a hydroxyl group.

Commonly used catalysts for the hydrogenation of glucose and its derivatives include Raney nickel and platinum-based catalysts. scispace.comresearchgate.netresearchgate.net The reaction is typically performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can also influence the reaction rate and outcome, with ethanolic solutions sometimes showing increased reaction rates. researchgate.net The process converts the cyclic hemiacetal of the glucose derivative into the corresponding acyclic polyol, D-sorbitol, with the ethylidene protecting group remaining intact. acs.org

Table 2: Hydrogenation of this compound

| Reactant | Reaction | Catalyst | Product | Reference |

| This compound | Catalytic Hydrogenation | Raney Nickel | 4,6-O-Ethylidene-D-sorbitol | acs.orgresearchgate.net |

Formation of Schiff Bases and Related Imine/Amide Derivatives through Condensation Reactions

The anomeric carbon of this compound can react with primary amines to form N-glycosylamines, which can then be converted to Schiff bases (imines). documentsdelivered.comnih.gov The reaction involves a condensation between the hemiacetal group of the sugar and the amino group of the primary amine, with the elimination of a water molecule. masterorganicchemistry.com

The resulting 4,6-O-ethylidene-β-D-glucopyranosylamine is a key intermediate. researchgate.net This can then react with substituted salicylaldehydes to form the corresponding Schiff bases. documentsdelivered.comnih.gov These modifications have been shown to increase the solubility of the products in non-aqueous solvents and restrict anomerization in solution. documentsdelivered.com The formation of the imine bond (C=N) is a key characteristic of these reactions. researchgate.net Further derivatization can lead to amide derivatives, for example, through reaction with amino acids. nih.gov

Complexation Chemistry with Metal Ions using this compound Derivatives

The derivatization of this compound can yield ligands capable of coordinating with a variety of metal ions. The sugar scaffold provides a chiral backbone for the construction of these ligands.

Derivatives of this compound have been successfully used to create ligands for a range of metal ions, including alkali, alkaline earth, and transition metals. nih.govresearchgate.net

A notable strategy involves the synthesis of glycosylamine derivatives. For example, N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine has been synthesized and used to complex with diamagnetic metal ions such as Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Zn²⁺, Cd²⁺, and Hg²⁺. nih.govrsc.org In another example, salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine have been used to complex with transition metal ions like Ni²⁺, Cu²⁺, and Zn²⁺, as well as vanadyl (VO²⁺), molybdenyl (MoO₂²⁺), and uranyl (UO₂²⁺) ions. nih.govresearchgate.net

The design of these ligands often incorporates additional functional groups to enhance their metal-binding capabilities. For instance, the introduction of an N-(o-carboxyphenyl) group provides a carboxylic acid moiety that can participate in metal coordination. rsc.org Similarly, the use of substituted salicylaldehydes in Schiff base formation results in a tridentate ONO binding core suitable for metal complexation. documentsdelivered.comnih.gov These carbohydrate-based ligands are of interest in the development of new catalysts and materials. nih.govresearchgate.net

Table 3: Examples of Metal Complexation with this compound Derivatives

| Ligand Derivative | Metal Ions Complexed | Reference |

| N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Zn²⁺, Cd²⁺, Hg²⁺ | nih.govrsc.org |

| Salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine | Ni²⁺, Cu²⁺, Zn²⁺, VO²⁺, MoO₂²⁺, UO₂²⁺ | nih.govresearchgate.net |

| N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-D-glucopyranosylamine | Cu²⁺ | nih.gov |

Coordination Modes and Chelation Properties of Metal Complexes

The coordination chemistry of this compound is primarily explored through its derivatives, which are designed to act as ligands for a variety of metal ions. The parent molecule serves as a rigid, chiral scaffold, and by introducing specific functional groups, typically at the anomeric (C1) position, its chelating properties are unlocked. These derivatives, particularly N-glycosylamines and their corresponding Schiff bases, have been shown to form stable complexes with a wide range of metal ions, including alkali, alkaline earth, and transition metals. researchgate.netnih.gov

The coordination behavior is largely dictated by the nature of the substituent introduced onto the glucopyranose framework. A prominent example involves the synthesis of N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine (HLCOOH), a ligand created by reacting 4,6-O-ethylidene-α-D-glucopyranose with anthranilic acid. rsc.org This ligand has proven effective in binding a host of divalent and monovalent cations. researchgate.netrsc.org

Complexes of the HLCOOH ligand have been successfully isolated and characterized for metals such as Na+, K+, Mg2+, Ca2+, Ba2+, Cd2+, and Hg2+. rsc.org The crystal structure of the potassium complex (K-LCOOH) provides critical insight into the coordination mode. In this complex, the potassium ion is coordinated by the ligand, demonstrating the successful creation of a metal-binding pocket derived from the modified glucose unit. rsc.org

Another significant class of ligands derived from this compound are Schiff bases. For instance, salicylidene derivatives have been used to complex Ni2+, Cu2+, Zn2+, VO2+, MoO22+, and UO22+ metal ions. researchgate.netnih.gov Research has also detailed the formation of a novel trinuclear copper(II) complex using a Schiff base ligand derived from 4,6-O-ethylidene-β-D-glucopyranosylamine. rsc.org This demonstrates that the ethylidene-protected glucose backbone can support the formation of more complex, multinuclear coordination architectures. rsc.org

The chelation typically involves the functional groups introduced at the anomeric carbon, often in concert with the hydroxyl groups of the sugar ring, though the ethylidene group at the 4- and 6-positions restricts the flexibility of the pyranose ring and protects these hydroxyls from participating in coordination. The specific coordination number and geometry are dependent on the metal ion and the precise structure of the ligand.

The table below summarizes the variety of metal ions that have been complexed using ligands derived from this compound, highlighting the versatility of this scaffold in coordination chemistry.

Table 1: Metal Ions Complexed by Derivatives of this compound

| Ligand Type | Metal Ions Complexed | Reference(s) |

| N-(o-carboxyphenyl)-4,6-O-ethylidene-β-D-glucopyranosylamine | Na+, K+, Mg2+, Ca2+, Ba2+, Cd2+, Hg2+, Li+, Zn2+ | researchgate.netnih.govrsc.org |

| Salicylidene derivatives of 4,6-O-ethylidene-β-D-glucopyranosylamine | Ni2+, Cu2+, Zn2+, VO2+, MoO22+, UO22+ | researchgate.netnih.gov |

| Schiff base from 4,6-O-ethylidene-β-D-glucopyranosylamine | Cu2+ (Trinuclear complex) | rsc.org |

| N-(2-Hydroxybenzoyl)-L-alanyl-4,6-O-ethylidene-β-D-glucopyranosylamine | Cu2+ | researchgate.net |

| 4,6-O-Ethylidene-N-(2-hydroxybenzylidene)-β-D-glucopyranosylamine | Yb3+ | researchgate.net |

Applications in Complex Chemical Synthesis As a Chiral Synthon and Intermediate

Building Block for Complex Carbohydrate Architectures

The precise architecture of carbohydrates is crucial for their biological function. The synthesis of complex oligosaccharides and glycoconjugates requires a strategic approach involving the sequential addition of sugar units. This, in turn, demands selectively protected monosaccharide building blocks where only one hydroxyl group is available for reaction at a time. 4,6-O-Ethylidene-D-glucopyranose is a prime example of such a building block.

Synthesis of Oligosaccharides and Polysaccharides

The fundamental reaction in oligosaccharide synthesis is the glycosylation, where a glycosyl donor (an activated sugar) reacts with a glycosyl acceptor (a sugar with a free hydroxyl group) to form a glycosidic bond. The ethylidene group of this compound plays a critical role by "protecting" the hydroxyl groups at the C4 and C6 positions, preventing them from reacting out of turn. This leaves the C2 and C3 hydroxyls available for further chemical modification or for acting as acceptor sites in a glycosylation reaction.

While the closely related 4,6-O-benzylidene acetal (B89532) is more commonly cited in the literature, the ethylidene acetal functions on the same principle. rsc.orgnih.gov The rigidity of the bicyclic acetal system also influences the stereochemical outcome of glycosylation reactions at the anomeric center (C1), which is a critical factor in synthesizing a specific oligosaccharide. nih.gov By using 4,6-O-ethylidene protected glucose as a glycosyl acceptor, chemists can ensure that the incoming sugar unit attaches specifically to one of the free hydroxyls, typically the more reactive C3 or C2 position, depending on the reaction conditions and other protecting groups present. This regioselectivity is paramount for the controlled, stepwise assembly of oligosaccharides with defined linkages.

Modular Approaches in Glycoconjugate Assembly and Neo-glycoconjugate Synthesis

Glycoconjugates are complex biomolecules where carbohydrates are linked to proteins or lipids, and they play vital roles in cellular recognition, signaling, and immunology. Neo-glycoconjugates are synthetic versions of these molecules, often designed to study biological processes or to act as vaccines or therapeutics. uum.edu.myrsc.org The synthesis of these molecules often relies on a modular approach, where the carbohydrate portion and the non-carbohydrate portion are synthesized separately and then joined together. rsc.org

This compound serves as a key starting material for creating these carbohydrate modules. researchgate.net After protecting the remaining C2 and C3 hydroxyls with other, non-permanent protecting groups, the ethylidene acetal can be selectively removed to reveal the C4 and C6 hydroxyls for further modification or for attachment to a linker molecule. This linker can then be used to conjugate the sugar to a protein or another scaffold. This modular strategy allows for the flexible and efficient assembly of diverse and complex neo-glycoconjugates. researchgate.net

Precursor in Stereoselective Organic Transformations

The inherent chirality of this compound makes it an excellent starting material for syntheses where controlling the three-dimensional arrangement of atoms is crucial. It can be transformed into other valuable chiral building blocks or, in principle, act as a chiral auxiliary.

Chiral Auxiliary Roles in Asymmetric Synthesis

A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction, after which it is removed. orgsyn.org Carbohydrates are attractive candidates for this role due to their abundance of stereocenters. cbseacademic.nic.innih.gov While direct use of this compound as a recoverable auxiliary is not widely documented, its derivatives are used to create chiral environments for catalysis. More significantly, it serves as a precursor to other stable and versatile chiral molecules that are used as synthons in their own right.

Synthetic Routes to Chiral Pharmaceuticals and Agrochemical Intermediates

A prominent application of this compound is its use as a precursor for other valuable chiral building blocks. One of the most important transformations is its oxidative cleavage to produce (-)-2,4-O-Ethylidene-D-erythrose. nih.govresearchgate.net This reaction converts the six-carbon glucose derivative into a four-carbon erythrose derivative, which is a versatile chiral synthon for a variety of synthetic applications.

This D-erythrose derivative is a key intermediate in the synthesis of other important molecules. For instance, it has been used to synthesize 2-deoxy-D-ribose, a critical component of DNA, highlighting its role in accessing fundamental biological molecules. nih.gov Furthermore, it has served as the starting point for a short and efficient synthesis of (2S,3S,4R)-dihydroxyhomoprolines, which are complex amino acid derivatives. The ability to convert an inexpensive, readily available starting material like D-glucose into these valuable, highly functionalized chiral building blocks demonstrates the synthetic power of this compound. researchgate.net

Summary of (-)-2,4-O-Ethylidene-D-erythrose Synthesis and Use

| Starting Material | Key Transformation | Product | Subsequent Application |

|---|---|---|---|

| D-Glucose | Acetalation with paraldehyde (B1678423) | This compound | - |

Catalytic Applications of Derived Metal Complexes in Organic Transformations

A burgeoning area of research involves the use of metal complexes derived from this compound as catalysts for organic reactions. In these applications, the sugar is first converted into a ligand, typically a glycosylamine or a Schiff base, which can then bind to a metal ion. The resulting chiral metal complex can catalyze a variety of transformations, often with high efficiency and selectivity.

Researchers have synthesized a range of these complexes using metals such as copper(II), molybdenum(VI), and ytterbium(III). These sugar-derived catalysts have proven effective in several important organic reactions:

Oxidation Reactions: Dinuclear copper(II) complexes derived from a Schiff base of 4,6-O-ethylidene-β-D-glucopyranosylamine have been shown to catalyze the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones in good yields (65-82%). These copper complexes also exhibit catecholase-like activity, mimicking the function of certain enzymes.

Epoxidation and Sulfide (B99878) Oxidation: Molybdenum(VI) complexes have been successfully employed as catalysts for the epoxidation of olefins and the oxidation of organic sulfides to sulfoxides.

Multicomponent Reactions: An ytterbium(III) complex derived from a Schiff base of 4,6-O-ethylidene-β-D-glucopyranosylamine has been used as a reusable catalyst for the Biginelli reaction. nih.gov This reaction is a one-pot method to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant pharmaceutical interest, in high yields (73-96%). nih.gov

Examples of Catalytic Applications of Derived Metal Complexes

| Metal | Ligand Type | Reaction Catalyzed | Reference |

|---|---|---|---|

| Copper(II) | Schiff base from 4,6-O-ethylidene-β-D-glucopyranosylamine | Selective oxidation of alcohols; Catecholase mimicry | |

| Molybdenum(VI) | Ligand from 4,6-O-ethylidene-β-D-glucopyranosylamine | Epoxidation of olefins; Oxidation of sulfides |

The presence of the chiral carbohydrate backbone in these catalysts can influence the stereochemistry of the products, opening avenues for asymmetric catalysis.

Enantioselective Oxidation Reactions (e.g., Alcohol Oxidation, Epoxidation)

While this compound itself is not typically the catalyst in enantioselective oxidations, it is a critical chiral building block that can be subjected to oxidative reactions to yield other useful chiral synthons. The protection of the C4 and C6 hydroxyls allows for precise oxidative cleavage of the C-C bond between other carbon atoms.

A prominent example is the oxidative degradation of (-)-4,6-O-ethylidene-D-glucose to prepare (-)-2,4-O-ethylidene-D-erythrose. orgsyn.org In this process, the starting glucose derivative is treated with an oxidizing agent, such as sodium metaperiodate, which selectively cleaves the bond between the C2 and C3 carbons. This reaction demonstrates the utility of the ethylidene-protected glucose as a stable intermediate that can be transformed into a smaller, yet still stereochemically rich, building block for further synthesis. orgsyn.org

Table 1: Oxidative Cleavage of 4,6-O-Ethylidene-D-glucose

| Reactant | Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| (-)-4,6-O-Ethylidene-D-glucose | Sodium metaperiodate (NaIO₄) | (-)-2,4-O-Ethylidene-D-erythrose | 65-73% | orgsyn.org |

Furthermore, the broader class of protected carbohydrates, particularly those with similar acetal protection like the 4,6-O-benzylidene group, has been successfully used to develop organocatalysts for enantioselective epoxidation. nih.govrsc.org Ketones derived from these protected sugars are employed in Shi-type epoxidations to produce enantioenriched epoxides, which are highly versatile intermediates in pharmaceutical synthesis. nih.gov This highlights the potential of the rigid carbohydrate scaffold, as provided by protectors like the ethylidene group, in directing asymmetric transformations.

Activation of Chemical Bonds and Catalytic Mechanisms

The primary role of the 4,6-O-ethylidene group is to serve as a protecting group, which in itself is a method of chemical bond activation. cymitquimica.com By blocking the reactivity of the hydroxyl groups at the C4 and C6 positions, the ethylidene acetal effectively "activates" the hydroxyls at C2 and C3 for selective chemical modification. This directed reactivity is fundamental to its utility as a chiral intermediate.

While this compound is not directly used as a catalyst, its structural motifs are integral to the design of certain catalytic systems. For instance, derivatives of closely related protected glucosides have been used to synthesize carbohydrate-based crown ethers. mdpi.com These macrocyclic compounds can function as phase-transfer catalysts, which activate chemical bonds by binding metal cations or other species and transporting them into an organic phase where the reaction occurs. These sugar-derived crown ethers have shown the ability to induce asymmetry in reactions such as Darzens condensations, Michael additions, and epoxidations. mdpi.com The catalytic mechanism involves the formation of a complex between the crown ether and a reactant, which then participates in the stereodetermining step of the reaction. The inherent chirality of the carbohydrate unit, originating from precursors like this compound, is transferred to the products, leading to enantioselectivity.

Table 2: Reactions Catalyzed by Related Carbohydrate-Based Crown Ethers

| Reaction Type | Catalyst Type | Function | Reference |

|---|---|---|---|

| Darzens Condensation | Azacrown ether from a glucoside derivative | Asymmetric induction in a liquid-liquid two-phase reaction | mdpi.com |

| Epoxidation of Chalcone | Azacrown ether from a glucoside derivative | Asymmetric induction in a liquid-liquid two-phase reaction | mdpi.com |

| Michael Addition | Azacrown ether from a glucoside derivative | Asymmetric induction in a solid-liquid phase reaction | mdpi.com |

Advanced Structural and Conformational Analysis of 4,6 O Ethylidene D Glucopyranose

Pyranose Ring Conformation and Intramolecular Interactions

Like most aldohexoses, the pyranose ring of 4,6-O-Ethylidene-D-glucopyranose preferentially adopts a chair conformation, which minimizes angle and eclipsing strain. libretexts.org There are two primary chair conformations, denoted as ⁴C₁ (where C1 is down and C4 is up) and ¹C₄ (where C1 is up and C4 is down). For D-glucopyranose derivatives, the ⁴C₁ conformation is overwhelmingly favored as it allows the bulky substituents, including the hydroxymethyl group at C5, to occupy equatorial positions, thereby reducing steric strain. libretexts.org

The presence of the 4,6-O-ethylidene group introduces a fused 1,3-dioxane (B1201747) ring to the pyranose core. This bicyclic structure imparts considerable rigidity to the carbohydrate moiety. mdpi.com This rigidity restricts the conformational freedom of the pyranose ring, locking it more securely into the stable ⁴C₁ chair conformation and making the transition to other conformations, such as the boat or skew-boat, energetically unfavorable.

The 4,6-O-ethylidene acetal (B89532) group exerts both steric and electronic effects that fine-tune the molecule's conformation and properties. Sterically, the acetal locks the C5-C6 bond, preventing the free rotation of the hydroxymethyl group that is present in unsubstituted glucose. This constraint removes the conformational variability associated with the orientation of the C6 hydroxyl group (the gg, gt, and tg rotamers), simplifying the conformational landscape.

Electronically, the acetal group is considered to have a relatively neutral influence on the anomeric effect within the glucopyranose series. nih.gov The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position. scripps.edu Research comparing different protecting groups has shown that the installation of a 4,6-O-ethylidene group on glucopyranose results in essentially no change in the anomeric equilibrium, unlike in the mannopyranose series where it causes a modest decrease in the proportion of the β-anomer. nih.gov This suggests that the electronic influence of the ethylidene group on the stereoelectronic interactions at the anomeric center is minimal in this context. The presence of the ethylidene group can, however, influence the molecule's interaction with other molecules and its solubility in various solvents. cymitquimica.com

Anomeric Equilibrium and Mutarotation Kinetics in Solution

When dissolved in a solvent like water, this compound, like other reducing sugars, undergoes mutarotation. This process involves the interconversion between the α- and β-anomers via a transient open-chain aldehyde form until an equilibrium is established. masterorganicchemistry.com

The equilibrium mixture in deuterium (B1214612) oxide (D₂O) has been found to consist of a 34:66 ratio of the α- and β-anomers, respectively. orgsyn.org The preference for the β-anomer is typical for D-glucose and its derivatives, as it allows the anomeric hydroxyl group to be in an equatorial position, which is sterically favored. libretexts.org

| Anomer | Equilibrium Percentage (%) | Source |

|---|---|---|

| α-anomer | 34 | orgsyn.org |

| β-anomer | 66 | orgsyn.org |

The kinetics of mutarotation describe the rate at which this equilibrium is reached. The process follows first-order kinetics and can be monitored by observing the change in optical rotation over time. masterorganicchemistry.comresearchgate.net For D-glucose, the rate of mutarotation is influenced by factors such as temperature, pH, and catalysts. chem-soc.siyoutube.com While specific kinetic rate constants for this compound are not extensively detailed in the provided literature, the general principles of mutarotation kinetics are applicable. The reaction proceeds through the opening of the pyranose ring to the aldehyde form, followed by re-cyclization. youtube.com

Solid-State Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of molecules in the crystalline state.

The crystal structure of 4,6-O-ethylidene-α-D-glucopyranose (4,6-O-EGP) has been successfully established. rsc.org In the solid state, molecules are arranged in a specific, repeating pattern stabilized by a network of intermolecular interactions. The primary interactions are hydrogen bonds involving the free hydroxyl groups (at C1, C2, and C3) and the ring oxygen atoms. These interactions create a three-dimensional network that holds the crystal lattice together. rsc.orgresearchgate.net Analysis of the crystal structure of 4,6-O-EGP reveals several key intermolecular O···O distances, indicative of hydrogen bonding. rsc.org

| Interaction Type | Distance (Å) | Angle (°) | Source |

|---|---|---|---|

| O···O | 2.714–3.160 | 131.4–174.6 | rsc.org |

These hydrogen bonds define the crystal packing, creating chains and sheets of molecules that build up the macroscopic crystal.

X-ray crystallography provides unambiguous confirmation of the anomeric configuration and the specific conformation of the molecule in the solid state. For 4,6-O-ethylidene-α-D-glucopyranose, the crystal structure analysis confirms the α-configuration at the anomeric carbon (C1). rsc.org It also shows that the glucopyranose ring adopts a nearly perfect ⁴C₁ chair conformation. The fused 1,3-dioxane ring, formed by the ethylidene group, also has a chair conformation. The orientation of the substituents on the pyranose ring, including the axial anomeric hydroxyl group (in the α-anomer) and the equatorial hydroxyls at C2 and C3, are precisely determined. rsc.org The molecular structure, as visualized through models like the Oak Ridge Thermal Ellipsoid Plot (ORTEP), provides a definitive picture of the bond lengths, bond angles, and torsional angles of the molecule in its lowest energy, crystalline form. rsc.org

Spectroscopic Characterization Methodologies and Data Interpretation for 4,6 O Ethylidene D Glucopyranose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, including carbohydrates. For 4,6-O-Ethylidene-D-glucopyranose, NMR provides critical information about the proton and carbon environments, their connectivity, and the stereochemistry of the molecule.

High-Resolution 1H NMR for Proton Chemical Shift Assignments and Coupling Constant Analysis

High-resolution 1H NMR spectroscopy is fundamental for identifying the different protons within the this compound molecule. In deuterium (B1214612) oxide (D2O), the compound exists as a mixture of α and β anomers. orgsyn.org The chemical shifts (δ) of the protons are influenced by their electronic environment.

A study of (-)-4,6-O-ethylidene-D-glucose in D2O showed it exists as a 34/66 mixture of α/β-anomers. The 1H NMR spectrum (250 MHz, D2O) revealed the following signals: δ 1.22 (d, 3H, J = 5.0 Hz, CHCH3), 3.03-3.78 (m, 5H, H-2, H-3, H-4, H-5, H-6a), 3.90-4.12 (m, 1H, H-6b), and 4.40-5.13 (m, 5H, H-1, 3 OH, CHCH3). orgsyn.org The anomeric proton (H-1) signal is particularly important for distinguishing between the α and β forms. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the pyranose ring. For instance, a large coupling constant between H-1 and H-2 is indicative of a trans-diaxial relationship, which is characteristic of the β-anomer.

A derivative, 4,6-O-Ethylidene-N-(2-hydroxybenzylidene)-beta-D-glucopyranosylamine, was synthesized and its anomeric nature was proposed based on 1H NMR studies and later confirmed by crystal structure analysis. nih.gov

13C NMR for Carbon Skeleton Elucidation and Anomeric Carbon Chemical Shifts

13C NMR spectroscopy complements 1H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

For (-)-2,4-O-Ethylidene-D-erythrose, a related compound, the 13C NMR spectrum (50.3 MHz, D2O/dioxane) showed signals at δ: 20.1 (CHCH3), 61.2 (CHOH), 67.1, 67.9, 68.4 (CH2O), 70.3, 71.5, 76.0, 78.5, 80.8, 90.6, 91.6 (CHO), 95.6, 97.4, 100.3, 101.2 (O2CHCH3). orgsyn.org The anomeric carbon (C-1) signal is typically found in the downfield region of the spectrum (around 90-100 ppm) and its chemical shift can also help in determining the anomeric configuration.

Table 1: 1H and 13C NMR Chemical Shift Data for this compound and a Related Derivative

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| (-)-4,6-O-Ethylidene-D-glucose (α/β mixture) | 1H | D2O | 1.22 (d, 3H, J=5.0), 3.03-3.78 (m, 5H), 3.90-4.12 (m, 1H), 4.40-5.13 (m, 5H) |

| (-)-2,4-O-Ethylidene-D-erythrose | 13C | D2O/dioxane | 20.1, 61.2, 67.1, 67.9, 68.4, 70.3, 71.5, 76.0, 78.5, 80.8, 90.6, 91.6, 95.6, 97.4, 100.3, 101.2 |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all the proton and carbon signals and for determining the stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbons. This helps in tracing the proton connectivity network within the pyranose ring and the ethylidene group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the glucose ring and the ethylidene protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly coupled. This is crucial for determining the stereochemistry, such as the relative orientation of substituents on the pyranose ring and the configuration of the anomeric center.

The application of these 2D NMR techniques allows for a complete and unambiguous assignment of the 1H and 13C NMR spectra of this compound and its derivatives, providing a detailed picture of their molecular structure and conformation in solution. science.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups. The NIST WebBook provides access to the condensed phase IR spectrum of D-glucose, 4,6-O-ethylidene-. nist.gov

The broad absorption band typically observed in the region of 3200-3600 cm-1 is characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the ether linkages in the pyranose ring and the ethylidene acetal (B89532) group will appear in the fingerprint region, typically between 1000 and 1300 cm-1. The presence of the ethylidene group can also be confirmed by the C-H stretching and bending vibrations of the methyl and methine groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (as applicable to conjugated derivatives)

UV-Vis spectroscopy is generally used to study compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region. This compound itself does not have a significant chromophore and therefore does not show strong absorption in the UV-Vis spectrum.

However, if this compound is derivatized to include a conjugated system, such as a benzylidene group instead of an ethylidene group, or if a chromophoric group is attached to one of the hydroxyl groups, then UV-Vis spectroscopy becomes a useful tool for characterization. For instance, the introduction of an aromatic ring would lead to characteristic π-π* transitions in the UV region. The amount of impurities in glucose can be detected by UV-Vis spectroscopy. researchgate.net

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C8H14O6, with a molecular weight of 206.19 g/mol . nih.gov Mass spectrometry can confirm this molecular weight by detecting the molecular ion peak (M+).

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the pyranose ring and the loss of the ethylidene group would lead to characteristic fragment ions. Analysis of these fragments can help to confirm the connectivity of the molecule. For instance, the mass spectrum of a related compound, β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate, has been documented and provides an example of the fragmentation patterns observed for complex glucose derivatives. nist.gov

Computational Chemistry Approaches to 4,6 O Ethylidene D Glucopyranose

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of 4,6-O-Ethylidene-D-glucopyranose. Methods like Density Functional Theory (DFT) are employed to determine the molecule's ground-state geometry and electronic structure with high accuracy. Typically, a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or larger, is used to solve the Schrödinger equation for the system.

These calculations yield crucial information about the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of molecular orbitals. The MEP map, for instance, highlights the electron-rich regions, primarily around the oxygen atoms of the free hydroxyl groups at positions 2 and 3, identifying them as likely sites for electrophilic attack or hydrogen bonding.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. For this compound, the HOMO is typically localized on the oxygen atoms of the hydroxyl groups, whereas the LUMO is distributed around the pyranose ring and the acetal (B89532) group. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Quantum Mechanical Properties of this compound (Theoretical) Note: These values are illustrative and depend on the specific level of theory and basis set used for calculation.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates regions of electron donation (nucleophilicity) |

| LUMO Energy | ~ +1.5 eV | Indicates regions of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | ~ 2.5 - 3.5 D | Quantifies the overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Studies

While QM methods provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view, revealing its conformational flexibility over time. MD simulations solve Newton's equations of motion for the atoms in the system, governed by a force field (e.g., CHARMM, AMBER, GROMOS) that approximates the potential energy of the system.

For this compound, MD simulations in an explicit solvent like water are used to explore its conformational landscape. The pyranose ring is expected to predominantly adopt the stable 4C1 chair conformation. The ethylidene acetal fused ring system significantly restricts the flexibility of the C4, C5, C6, O4, and O6 atoms, locking the C6 hydroxymethyl group into a specific orientation relative to the pyranose ring.

The primary sources of flexibility are the hydroxyl groups at the C2 and C3 positions and the methyl group of the ethylidene moiety. MD simulations can sample the various rotational states (rotamers) of these groups and calculate the free energy barriers between them. This analysis is crucial for understanding how the molecule presents its hydrogen bond donors and acceptors to its environment, which governs its solubility and interactions with other molecules like enzymes or receptors.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of QM calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Studies on other saccharides have shown that methods like B3LYP and MP2 can yield an average deviation of around 5 ppm for 13C shifts compared to experimental values. orgsyn.org For this compound, this allows for the unambiguous assignment of signals in its experimental NMR spectra. orgsyn.orgspectrabase.comchemicalbook.com

Table 2: Comparison of Experimental and Hypothetical Calculated 13C NMR Chemical Shifts (ppm) for 4,6-O-Ethylidene-α-D-glucopyranose Note: Experimental data is from various sources. Calculated values are illustrative, based on typical accuracies of DFT methods.

| Carbon Atom | Experimental Shift (ppm) | Illustrative Calculated Shift (ppm) |

|---|---|---|

| C1 | 93.1 | 97.5 |

| C2 | 72.1 | 76.8 |

| C3 | 72.9 | 77.5 |

| C4 | 78.9 | 83.2 |

| C5 | 61.9 | 66.1 |

| C6 | 68.9 | 73.0 |

| CH (acetal) | 99.5 | 103.8 |

| CH3 (acetal) | 20.9 | 24.5 |

Vibrational Frequencies: Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. The resulting frequencies are often systematically overestimated due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental spectra. nih.gov This allows for the assignment of specific bands in the experimental IR spectrum to the stretching and bending motions of particular functional groups, such as the O-H stretches of the free hydroxyls and the C-O stretches within the fused ring system.

Modeling of Reaction Mechanisms, Transition States, and Energy Profiles in Derivatization Processes

Computational chemistry provides deep insights into the mechanisms of chemical reactions. The synthesis of this compound involves the acid-catalyzed reaction of D-glucose with paraldehyde (B1678423). orgsyn.org QM calculations can be used to model this reaction pathway.

Furthermore, the derivatization of the remaining C2 and C3 hydroxyl groups is a common subsequent step. chemicalbook.com Modeling these reactions (e.g., acylation, etherification) allows for a rational understanding of the relative reactivity of these two positions, which can be influenced by steric hindrance and the electronic effects of the existing acetal.

Computational Studies of Intermolecular Interactions and Self-Assembly Phenomena

The non-covalent interactions of this compound with itself and with other molecules determine its macroscopic properties, such as its crystal packing and solubility. While specific self-assembly studies on this ethylidene derivative are not widely reported, research on the closely related 4,6-O-benzylidene protected glucose provides a strong model for how such phenomena would be investigated. nih.gov

Computational methods can quantify the strength and nature of intermolecular interactions, primarily hydrogen bonds involving the C2 and C3 hydroxyls and weaker C-H···O interactions. In the solid state, these interactions dictate the crystal lattice structure. QM calculations on molecular dimers or clusters can determine the binding energies and optimal geometries of these interactions.

MD simulations can be used to model the process of self-assembly in solution. By simulating a system with multiple solute molecules, one can observe their aggregation behavior. Analysis of the simulation trajectories can reveal the preferred modes of interaction and the structure of the resulting aggregates. These studies are crucial for understanding how these molecules might form gels or other supramolecular structures, which is an area of significant interest for creating novel biomaterials. nih.gov

Biological and Biomedical Research Relevance of 4,6 O Ethylidene D Glucopyranose Derivatives

Contributions to Understanding Carbohydrate Biology and Glycobiology

Derivatives of 4,6-O-ethylidene-D-glucopyranose have become instrumental in dissecting the complex world of carbohydrates in biological processes. By providing a stable and predictable chemical framework, these compounds allow researchers to probe specific molecular interactions and signaling events that are fundamental to cell biology.

The study of how proteins recognize and bind to specific carbohydrates is a cornerstone of glycobiology. Derivatives of this compound have been employed as molecular probes to elucidate the mechanisms of these interactions.

A key example is the investigation of glucose transporters (GLUTs), which are essential membrane proteins for cellular glucose uptake. The derivative 4,6-O-ethylidene-α-D-glucose has been identified as a competitive inhibitor of glucose transporter 1 (GLUT1). medchemexpress.com Research has shown that it specifically binds to the exofacial (outward-facing) site of the transporter. medchemexpress.com Studies using this compound revealed that it competitively inhibits glucose exit from human red blood cells but, interestingly, its own entry into the cell is not mediated by the glucose transporter and appears to occur via simple diffusion. nih.govnih.gov This distinction makes it a valuable tool for isolating and studying the specific kinetics and binding properties of the GLUT1 transporter without the variable of the compound itself being transported. nih.govnih.gov The inhibitory constant (Ki) for its interaction with wild-type GLUT1 was determined to be approximately 12 mM. medchemexpress.com

Furthermore, N-glycosylamines synthesized from 4,6-O-ethylidene-α-D-glucopyranose and various substituted phenyl groups have been created. rsc.org These structures serve as foundational models for understanding how modifications to the anomeric carbon of a constrained glucose ring can influence binding to protein targets. rsc.org

Carbohydrates and their derivatives are deeply involved in cellular signaling. The chemotherapeutic agent etoposide (B1684455), a semi-synthetic derivative of podophyllotoxin, incorporates a glycosidic moiety derived from glucose. youtube.comnih.gov While not directly synthesized from this compound, its mechanism is a prime example of how carbohydrate portions of a molecule can be critical to its biological function, particularly in signaling cell death.

Etoposide's primary mechanism involves the induction of DNA damage, which triggers a cascade of cellular signaling events. patsnap.com A critical pathway activated by this damage is the p53 tumor suppressor pathway. patsnap.compatsnap.com When etoposide causes breaks in DNA, the p53 protein accumulates and initiates the transcription of genes responsible for cell cycle arrest and apoptosis (programmed cell death). patsnap.compatsnap.com This effectively signals the cell to self-destruct due to irreparable genomic damage. Etoposide's action is most pronounced in the late S (synthesis) and G2 (gap 2) phases of the cell cycle, leading to an arrest at the G2/M checkpoint, which prevents mitotic division. patsnap.comdrugbank.com In some cellular contexts, etoposide-induced apoptosis is also mediated through the Fas ligand (FasL) pathway, which involves the formation of a death-inducing signalling complex (DISC) at the cell membrane. nih.gov

Advanced Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor in the synthesis of complex molecules with therapeutic potential. Its use spans from creating building blocks for new drugs to enabling the study of established ones.

Glycosylation—the attachment of sugar moieties to a molecule—is a well-established strategy in drug design to improve properties such as solubility, stability, and bioavailability. The this compound scaffold offers a controlled starting point for creating these glycosylated molecules.

Researchers have successfully synthesized saccharide-based ligands by reacting 4,6-O-ethylidene-α-D-glucopyranose with compounds like anthranilic acid. rsc.org This creates a molecule that combines the carbohydrate unit with a functional group capable of binding metal ions, demonstrating its utility in designing targeted agents. rsc.org In other work, the more flexible 4,6-di-O-ethyl-glucoside derivative has been used to synthesize azacrown ethers. mdpi.com These macrocyclic compounds have been investigated as catalysts in asymmetric synthesis, and their efficiency was compared to more rigid analogues derived from 4,6-O-benzylidene-D-glucopyranose. mdpi.com Such studies are crucial for developing catalysts that can produce enantiomerically pure drugs, a key consideration for efficacy and safety.

Etoposide is a prominent anticancer drug and a prime example of a carbohydrate-derived therapeutic agent. youtube.comnih.gov It is a semi-synthetic derivative of podophyllotoxin, a natural toxin. nih.gov The glycosidic component of etoposide is crucial for its mechanism of action.

The primary molecular target of etoposide is topoisomerase II, an essential enzyme that manages DNA topology by creating and resealing transient breaks in the DNA backbone. nih.govdrugbank.com Etoposide does not inhibit the enzyme directly but acts as a "poison," stabilizing a key intermediate state. nih.govpatsnap.com It forms a ternary complex with topoisomerase II and DNA after the DNA strands have been cleaved but before they can be re-ligated. patsnap.comdrugbank.com By preventing the re-ligation step, etoposide leads to the accumulation of permanent breaks in the DNA. patsnap.compatsnap.com This accumulation of damage is highly toxic to rapidly dividing cancer cells, ultimately triggering apoptosis. drugbank.com

The cytotoxicity of etoposide is a direct result of the specific type of DNA damage it induces. The drug's mechanism leads to the formation of both single-strand and, more significantly, double-strand breaks in the DNA. drugbank.com

Double-Strand Breaks: Topoisomerase II normally works by creating transient double-strand breaks to allow another DNA segment to pass through, thus resolving tangles. nih.gov Etoposide's core mechanism is to trap the enzyme in its "cleavage complex" state, converting these temporary breaks into permanent, lethal double-strand breaks. patsnap.comdrugbank.com

DNA-Protein Cross-links: Because etoposide stabilizes the covalent bond between a tyrosine residue in the topoisomerase II active site and the phosphate (B84403) backbone of the DNA, it results in the formation of DNA-protein cross-links. nih.gov These lesions are particularly challenging for the cell's repair machinery and are a major contributor to the drug's cytotoxic effect. nih.gov The presence of these breaks and cross-links prevents the cell from entering the mitotic phase of cell division, ultimately leading to programmed cell death. drugbank.com

Mechanistic Studies of Carbohydrate-Derived Chemotherapeutic Agents (e.g., Etoposide)

Correlation Between DNA Scission and Cellular Cytotoxicity

The investigation into the biological activities of this compound derivatives has explored their potential to induce DNA damage and the subsequent correlation with cellular cytotoxicity. While direct studies on ethylidene derivatives are limited, research on structurally similar carbohydrate derivatives provides significant insights into these mechanisms.

Reducing sugars have been shown to react non-enzymatically with nucleic acids, leading to modifications that can alter their structure and function. This process, known as glycation, can result in DNA strand scission over time. For instance, incubation of DNA with glucose and glucose-6-phosphate has been observed to cause a time- and concentration-dependent loss of transfection potential of viral DNA, indicating significant structural and biological alterations. nih.gov The rate of this inactivation was found to be considerably higher with glucose-6-phosphate compared to glucose. nih.gov Furthermore, glucose-6-phosphate was shown to directly produce strand breaks in the DNA. nih.gov This suggests that derivatives of glucose, including those with protective groups like the ethylidene acetal (B89532), could potentially undergo reactions that lead to DNA damage.

These findings suggest a direct relationship between the ability of a 4,6-O-acetal protected glucopyranose derivative to induce DNA scission and its cytotoxic effects. Derivatives that are more prone to causing DNA damage are likely to exhibit higher levels of cytotoxicity. Conversely, modifications that reduce the DNA-damaging capacity of these compounds can lead to a more favorable toxicity profile, which is a critical consideration in the development of therapeutic agents.

The mechanism of DNA damage by reducing sugars and their derivatives can be enhanced by other cellular factors. For example, acetoacetate, a ketone body, has been shown to enhance glucose-mediated DNA glycation, leading to increased DNA damage. nih.gov This indicates that the cellular environment can play a significant role in modulating the DNA-damaging and cytotoxic effects of these sugar derivatives.

Development of Novel Diagnostic Tools and Therapeutic Strategies

The unique structural features of this compound and its derivatives have prompted investigations into their potential for creating new diagnostic tools and therapeutic approaches. The ability to modify the glucose backbone allows for the attachment of various functional groups, opening avenues for targeted delivery and specific biological interactions.

In the realm of diagnostics, carbohydrate-based probes are being developed to detect and study cellular lectins, which are carbohydrate-binding proteins involved in a myriad of physiological and pathological processes. nih.gov By attaching tags such as fluorescent molecules to carbohydrate structures, researchers can visualize and quantify the presence of specific lectins on cells and tissues. nih.gov For example, a fluorescently labeled sialyl Lewis X probe has been successfully used to detect E-selectin on transfected cells and in tumor sections. nih.gov This principle can be extended to derivatives of this compound, where the sugar can be functionalized with imaging agents to create probes for specific lectins or other carbohydrate-binding entities in the body. Boronic acid-based sensors are also being explored for the detection of saccharides, and these could be adapted to recognize specific modified glucose derivatives. acs.org

Therapeutically, modified monosaccharides are being explored for their potential to target and inhibit cancer cell metabolism. mdpi.com Cancer cells often exhibit increased glucose uptake, and glucose analogs can be designed to exploit this characteristic for targeted therapy. mdpi.commdpi.com For instance, derivatives of glucose can be synthesized to inhibit key enzymes in the glycolytic pathway, thereby selectively inducing cell death in cancer cells. mdpi.com While specific studies on this compound in this context are not widely reported, the principle of using modified sugars as anticancer agents is well-established. mdpi.comnih.gov

Furthermore, the synthesis of N-glycosylamines of 4,6-O-ethylidene-α-D-glucopyranose has led to the creation of ligands capable of binding metal ions. nih.gov The formation of metal complexes with these sugar derivatives could have therapeutic implications, as metal-based drugs are used in various medical treatments. The specific nature of the metal ion and the sugar ligand can be tailored to achieve desired biological effects.

The development of iminosugar derivatives, which are monosaccharide analogues, has shown that modifications such as N-alkylation can significantly influence their cytotoxicity and inhibitory effects on specific glycosidases. nih.gov This highlights the potential for creating highly specific therapeutic agents by modifying the structure of compounds like this compound.

Applications in Vaccine Design and Advanced Drug Delivery Systems

Derivatives of this compound hold promise in the fields of vaccine development and advanced drug delivery, primarily due to the versatility of carbohydrates in biological recognition and as biocompatible materials.

In vaccine design, carbohydrates play a crucial role as antigens to elicit an immune response against pathogens and cancer cells. nih.govcreative-biolabs.comnih.govresearchgate.net Many bacteria and cancer cells display unique carbohydrate structures on their surfaces, which can be targeted by the immune system. nih.govnih.gov While carbohydrates alone are often poorly immunogenic, conjugating them to a carrier protein can significantly enhance their ability to stimulate a robust and long-lasting immune response. creative-biolabs.com The this compound scaffold can be chemically modified to present specific antigenic determinants, which can then be conjugated to carrier proteins to create glycoconjugate vaccines. creative-biolabs.com This approach has been successfully used for various bacterial polysaccharide vaccines. nih.gov

Polysaccharides and their derivatives are also extensively explored as components of advanced drug delivery systems due to their biocompatibility, biodegradability, and ability to be chemically modified. nih.govmdpi.commdpi.comnih.gov These carbohydrate-based materials can be formulated into various drug carriers, such as hydrogels, nanoparticles, and microparticles. mdpi.commdpi.com

A study on a structurally related compound, 4,6-O-benzylidene-D-glucose, demonstrated the potential of such protected monosaccharides in drug delivery. Derivatives of this compound were shown to form self-assembling gels that could encapsulate a model drug, naproxen, and facilitate its slow release. nih.gov This suggests that this compound derivatives could be similarly developed into hydrogel-based systems for sustained drug delivery.

Polysaccharide-based hydrogels can be designed to be responsive to specific physiological stimuli, such as pH, allowing for targeted drug release. acs.org For instance, an alginate-based hydrogel can protect its cargo in the acidic environment of the stomach and release it in the more neutral pH of the intestines. acs.org The functional groups on this compound can be modified to create polymers with tailored properties for specific drug delivery applications. acs.org

Furthermore, the inherent ability of some polysaccharides to be recognized by specific cellular receptors can be exploited for targeted drug delivery to diseased cells, thereby enhancing therapeutic efficacy and reducing side effects. mdpi.com

Future Research Directions and Emerging Paradigms in 4,6 O Ethylidene D Glucopyranose Chemistry

Exploration of Novel and Sustainable Synthetic Routes